- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Cas no 97845-80-2 (Penciclovir Monoacetate)
Penciclovir Monoacetate structure
Product Name:Penciclovir Monoacetate
Número CAS:97845-80-2
MF:C12H17N5O4
Megavatios:295.294481992722
CID:2677598
Update Time:2025-06-08
Penciclovir Monoacetate Propiedades químicas y físicas
Nombre e identificación
-
- Monoacetate Penciclovir; Penciclovir Impurity B
- [4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate
- 2-[2-(2-Amino-6-oxohydropurin-9-yl)ethyl]-3-hydroxypropyl acetate
- 4-(2-amino-6-oxo-3,6-dihydro-9h-purin-9-yl)-2-(hydroxymethyl)butyl acetate
- Mono-O-acetylpenciclovi; 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one
- 9-[4-(Acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
- BRL 42222
- Mono-O-acetylpenciclovir
- Penciclovir monoacetate
- Penciclovir Monoacetate
-
- Renchi: 1S/C12H17N5O4/c1-7(19)21-5-8(4-18)2-3-17-6-14-9-10(17)15-12(13)16-11(9)20/h6,8,18H,2-5H2,1H3,(H3,13,15,16,20)
- Clave inchi: UBPBRZXGEFQVAT-UHFFFAOYSA-N
- Sonrisas: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)CO
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 7
- Complejidad: 441
- Superficie del Polo topológico: 132
Penciclovir Monoacetate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | P221515-1mg |
Penciclovir Monoacetate |
97845-80-2 | 1mg |
$150.00 | 2023-05-17 | ||
| TRC | P221515-2.5mg |
Penciclovir Monoacetate |
97845-80-2 | 2.5mg |
$328.00 | 2023-05-17 | ||
| TRC | P221515-5mg |
Penciclovir Monoacetate |
97845-80-2 | 5mg |
$603.00 | 2023-05-17 | ||
| TRC | P221515-10mg |
Penciclovir Monoacetate |
97845-80-2 | 10mg |
$ 1160.00 | 2023-09-06 |
Penciclovir Monoacetate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
4.1 Reagents: Acetyl chloride Solvents: Pyridine
4.2 Reagents: Acetic acid
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
7.1 Reagents: Acetyl chloride Solvents: Pyridine
7.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C
Referencia
- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042
Métodos de producción 4
Condiciones de reacción
Referencia
- Synthesis and evaluation of amino acid ester prodrugs of penciclovirSynthesis and properties of S-phosphates of some antiviral acyclic nucleosidesPreparation of guanine derivatives and their use in antiviral preparations, Bioorganic & Medicinal Chemistry Letters, 1996, 6(15), 1849-1854
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Pyridine
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
2.1 Reagents: Acetyl chloride Solvents: Pyridine
2.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
3.1 Reagents: Acetyl chloride Solvents: Pyridine
3.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
5.1 Reagents: Acetyl chloride Solvents: Pyridine
5.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dimethylformamide
6.1 Reagents: Acetyl chloride Solvents: Pyridine
6.2 Reagents: Acetic acid
Referencia
- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42
Penciclovir Monoacetate Raw materials
- 2-Amino-6-chloropurine
- Famciclovir
- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
- 2-(hydroxyMethyl)butane-1,4-diol
- 4-Methoxyriphenylmethylchloride
- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol
- 1,1,2-triethyl ethane-1,1,2-tricarboxylate
- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine
- 1,9-Dihydro-9-4-hydroxy-3-(4-methoxyphenyl)diphenylmethoxymethylbutyl-2-(4-methoxyphenyl)diphenylmethylamino-6H-purin-6-one
Penciclovir Monoacetate Preparation Products
Penciclovir Monoacetate Literatura relevante
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
97845-80-2 (Penciclovir Monoacetate) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote